molecular formula C8H10N2O2 B055053 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one CAS No. 117636-82-5

4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one

Cat. No. B055053
M. Wt: 166.18 g/mol
InChI Key: LCFBNIZUVASOIG-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one, also known as MPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. MPO is a five-membered ring containing both nitrogen and oxygen atoms, which makes it a versatile compound for various applications.

Mechanism Of Action

4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one acts as a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one also has the ability to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.

Biochemical And Physiological Effects

4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one induces cell cycle arrest, differentiation, and apoptosis. In Alzheimer's disease, 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one reduces the formation of amyloid plaques and improves cognitive function. 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has several advantages for lab experiments, including its high purity and ease of synthesis. However, 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one is relatively unstable and requires careful handling to prevent decomposition. Additionally, 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one is not water-soluble, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one in scientific research. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's disease. 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has been shown to have neuroprotective effects and may be able to prevent the loss of dopaminergic neurons in Parkinson's disease. Another potential application is in the development of new cancer therapies. 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has shown promising results in inhibiting the growth of cancer cells and may be able to be used in combination with other cancer treatments to improve efficacy. Finally, 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one may have applications in the field of epigenetics, as HDAC inhibitors have been shown to have a wide range of effects on gene expression.

Synthesis Methods

The synthesis of 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one involves the reaction of 2-aminopyrrolidine and ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methanol and sodium hydroxide to yield 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one. This method is relatively simple and yields high purity 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one.

Scientific Research Applications

4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has been extensively studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has shown promising results in inhibiting the growth of cancer cells and reducing the formation of amyloid plaques in Alzheimer's disease.

properties

CAS RN

117636-82-5

Product Name

4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(4Z)-4-(1-methylpyrrolidin-2-ylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C8H10N2O2/c1-10-4-2-3-6(10)7-8(11)12-5-9-7/h5H,2-4H2,1H3/b7-6-

InChI Key

LCFBNIZUVASOIG-SREVYHEPSA-N

Isomeric SMILES

CN\1CCC/C1=C/2\C(=O)OC=N2

SMILES

CN1CCCC1=C2C(=O)OC=N2

Canonical SMILES

CN1CCCC1=C2C(=O)OC=N2

synonyms

5(4H)-Oxazolone,4-(1-methyl-2-pyrrolidinylidene)-,(Z)-(9CI)

Origin of Product

United States

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